Wortmannin-Rapamycin Conjugate

Übersicht

Beschreibung

Wortmannin-Rapamycin Conjugate 1: compound 7c ) is a furan ring-opened derivative of the this compound. It exhibits potent antitumor activities and possesses good water solubility .

Vorbereitungsmethoden

The synthesis of Wortmannin-Rapamycin Conjugate 1 involves joining separate inhibitors for PI3K (wortmannin) and mTORC1 (rapamycin) using a prodrug linker. Unfortunately, specific synthetic routes and reaction conditions are not widely disclosed in the literature. this compound can be obtained through custom synthesis services .

Analyse Chemischer Reaktionen

Wortmannin-Rapamycin-Konjugat 1 unterliegt aufgrund seiner komplexen Struktur wahrscheinlich verschiedenen chemischen Reaktionen. Während detaillierte Informationen zu spezifischen Reaktionen rar sind, ist es wichtig, Folgendes zu berücksichtigen:

Oxidation und Reduktion: Angesichts des Vorhandenseins mehrerer funktioneller Gruppen können Oxidations- und Reduktionsreaktionen auftreten.

Substitutionsreaktionen: Wortmannin-Rapamycin-Konjugat 1 enthält mehrere nukleophile Stellen, wodurch es anfällig für Substitutionsreaktionen wird.

Häufige Reagenzien und Bedingungen: Leider bleiben spezifische Reagenzien und Bedingungen unbenannt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Cancer Research

The primary application of the Wortmannin-Rapamycin Conjugate is in cancer research , where it has shown promise in various studies:

- Antitumor Activity : The conjugate exhibits significant antitumor effects in several preclinical models. For example, it has demonstrated potent activity against U87MG mouse xenograft models at dosages ranging from 3 to 15 mg/kg .

- Combination Therapies : When used in combination with other therapies, such as bevacizumab (a VEGF blocker), it has resulted in substantial tumor regression, particularly in A498 renal tumors .

Biological Studies

The compound is also valuable for exploring cellular signaling pathways:

- Cell Signaling : Researchers utilize the conjugate to study its effects on cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways influenced by PI3K and mTOR signaling .

- Protein Kinase Inhibition : The conjugate serves as a tool to investigate the role of specific kinases in cancer progression and treatment resistance.

Case Studies

Several notable studies have highlighted the effectiveness of the this compound:

| Study Reference | Model | Dosage | Results |

|---|---|---|---|

| Ayral-Kaloustian et al., 2010 | U87MG xenograft model | 15 mg/kg | Significant inhibition of tumor growth observed. |

| MedChemExpress Data Sheet | HT29 colon tumors | 15 mg/kg | Complete inhibition of tumor growth noted. |

| Bertin Bioreagent Study | A498 renal tumors | 30 mg/kg + Bevacizumab | Substantial tumor size reduction achieved. |

These studies collectively demonstrate the conjugate's ability to outperform single agents or physical mixtures of wortmannin and rapamycin, particularly regarding solubility and therapeutic efficacy .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of the this compound indicates good water solubility, which is crucial for clinical applications. Dosage effects have been extensively studied:

Wirkmechanismus

The compound likely exerts its effects through dual inhibition of PI3K and mTORC1 pathways. By targeting these critical signaling pathways, it modulates cell growth, proliferation, and survival.

Vergleich Mit ähnlichen Verbindungen

Obwohl spezifische Vergleiche begrenzt sind, sticht Wortmannin-Rapamycin-Konjugat 1 durch seine einzigartige Kombination von Wortmannin und Rapamycin hervor. Ähnliche Verbindungen umfassen einzelne Inhibitoren (Wortmannin und Rapamycin) und andere duale Inhibitoren.

- Ayral-Kaloustian S, et al. Hybrid-Inhibitoren der Phosphatidylinositol 3-Kinase (PI3K) und des mTOR (mammalian target of rapamycin): Design, Synthese und überlegene Antitumoraktivität neuartiger Wortmannin-Rapamycin-Konjugate. J Med Chem. 2010 Jan 14;53(1):452-9. Mehr lesen

Biologische Aktivität

The Wortmannin-Rapamycin conjugate is a novel compound that combines the pharmacological properties of two potent agents: Wortmannin, a phosphatidylinositol 3-kinase (PI3K) inhibitor, and Rapamycin, an mTOR (mammalian target of rapamycin) inhibitor. This conjugate has gained attention for its potential therapeutic applications in cancer treatment and immune modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Wortmannin is known for its ability to inhibit PI3K, which plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3K, Wortmannin disrupts the downstream signaling pathways, including those involving AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Rapamycin , on the other hand, exerts its effects primarily through the inhibition of mTORC1, a key regulator of cell growth and metabolism. Rapamycin's immunosuppressive properties are attributed to its ability to inhibit lymphocyte proliferation and alter cytokine production . The combination of these two compounds in a conjugate form aims to synergistically enhance their individual effects while potentially reducing side effects associated with high doses of each drug.

Biological Activity and Efficacy

Research has demonstrated that the this compound exhibits enhanced biological activity compared to its individual components. Below are key findings from various studies:

- Cell Growth Inhibition : The conjugate has shown significant anti-proliferative effects in several cancer cell lines. For instance, studies indicate that the conjugate can effectively inhibit cell growth by interfering with mTOR signaling pathways while simultaneously targeting PI3K .

- Enhanced Solubility : One of the challenges with Rapamycin is its poor solubility. The conjugation with Wortmannin has been reported to improve solubility and bioavailability, making it more effective in vivo .

- Mechanistic Insights : In vitro studies have revealed that the conjugate activates both AKT and ERK pathways. Specifically, it has been shown to induce MKP-1 expression rapidly, which plays a role in modulating inflammatory responses . Additionally, it inhibits mTORC1 signaling effectively in various cellular contexts, suggesting a robust mechanism for tumor suppression .

Case Studies

Several case studies have illustrated the potential clinical applications of the this compound:

- Cancer Treatment : A study involving murine models demonstrated that treatment with the this compound resulted in significant tumor regression compared to controls receiving either drug alone. The study highlighted improved survival rates and reduced tumor burden .

- Autoimmune Disorders : Another case study explored the use of the conjugate in models of systemic lupus erythematosus (SLE). The results indicated a marked reduction in disease severity and autoantibody production, suggesting potential therapeutic benefits for autoimmune conditions .

Data Summary

The following table summarizes key findings related to the biological activity of the this compound:

Eigenschaften

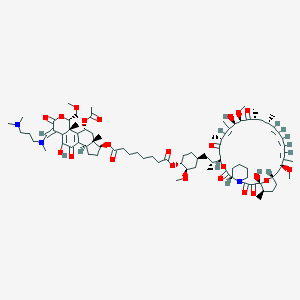

IUPAC Name |

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMCLKAVNVFURS-GNVICUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H131N3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?

A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of the this compound and how modifications impact its activity?

A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.

- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.